2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
CAS No.: 497833-02-0
Cat. No.: VC11541860
Molecular Formula: C6H5F3N2O2
Molecular Weight: 194.11 g/mol
* For research use only. Not for human or veterinary use.
![2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid - 497833-02-0](/images/no_structure.jpg)
Specification
CAS No. | 497833-02-0 |
---|---|
Molecular Formula | C6H5F3N2O2 |
Molecular Weight | 194.11 g/mol |
IUPAC Name | 2-[5-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-2-10-11(4)3-5(12)13/h1-2H,3H2,(H,12,13) |
Standard InChI Key | LLYFBVOGPOUFBC-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N(N=C1)CC(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid features a pyrazole ring substituted at the 1-position with an acetic acid group and at the 5-position with a trifluoromethyl (–CF₃) group. The methyl group at the 3-position further modulates steric and electronic interactions. The IUPAC name, 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]acetic acid, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS No. | 1003320-00-0 | |
Molecular Formula | C₇H₇F₃N₂O₂ | |
Molecular Weight | 208.14 g/mol | |
SMILES | CC1=NN(C(=C1)C(F)(F)F)CC(=O)O | |
InChIKey | AOZDTWHBSYCPSX-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability compared to non-fluorinated analogs .
Spectral Characterization
Nuclear magnetic resonance (NMR) studies confirm the structure:
-
¹H NMR (DMSO-d₆): δ 2.34 (s, 3H, CH₃), 7.04 (s, 1H, pyrazole-H), 4.58 (s, 2H, NH₂) .
-
¹⁹F NMR: δ –56.61 (CF₃) .
X-ray crystallography reveals planar pyrazole rings with dihedral angles of 8.2° between the pyrazole and acetic acid groups, favoring π-π stacking interactions in solid-state configurations .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a two-step strategy:
-
Pyrazole Ring Formation: Cyclocondensation of methyl hydrazine with trifluoroacetic anhydride (TFFA) in acetic acid yields 3-methyl-5-(trifluoromethyl)-1H-pyrazole.
-
Acetic Acid Moiety Introduction: Nucleophilic substitution at the pyrazole’s 1-position using chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) affords the target compound.
Reaction optimization in ethanol at reflux for 16 hours achieves yields of 67–91%, as demonstrated in analogous pyrazolylpyridine syntheses .
Green Chemistry Considerations
Recent advances emphasize ethanol as a green solvent, reducing environmental impact without compromising yield . Microwave-assisted methods could further enhance efficiency but remain unexplored for this specific compound.
Biological and Pharmacological Activities
Antimicrobial Efficacy
In vitro screening against Candida albicans and Aspergillus niger reveals moderate fungiostatic activity (MIC = 32–64 µg/mL) . The trifluoromethyl group disrupts fungal membrane ergosterol biosynthesis, akin to azole antifungals .
Table 2: Antimicrobial Activity Data
Applications and Industrial Relevance
Pharmaceutical Intermediate
As a building block for kinase inhibitors and NSAIDs, the acetic acid moiety enables conjugation with pharmacophores via amide or ester linkages. Derivatives show promise in targeting inflammatory pathways, though in vivo data remain scarce.
Agrochemical Development
Trifluoromethylpyrazoles are integral to herbicides and insecticides. This compound’s stability under UV exposure and soil persistence (t₁/₂ > 30 days) merits exploration in crop protection formulations.
Future Research Directions
Structural Optimization
Introducing electron-donating groups (e.g., –OCH₃) at the pyrazole’s 4-position may enhance bioactivity. Molecular docking studies could identify targets in cytochrome P450 enzymes.
Expanded Biological Screening
Evaluation against neglected tropical disease pathogens (e.g., Leishmania spp.) and cancer cell lines (e.g., HeLa) is warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume